molecular formula C16H11BrN2O B12995939 4-bromo-N-(quinolin-5-yl)benzamide

4-bromo-N-(quinolin-5-yl)benzamide

Cat. No.: B12995939
M. Wt: 327.17 g/mol
InChI Key: YKDTWOVXDKBEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(quinolin-5-yl)benzamide is a chemical compound that features a quinoline moiety attached to a benzamide structure with a bromine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(quinolin-5-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with quinoline-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing it from degrading elastin and other proteins. This inhibition can reduce inflammation and tissue damage . The quinoline moiety is crucial for its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(quinolin-8-yl)benzamide: Similar structure but with the quinoline moiety attached at the 8-position.

    4-Bromo-N-(quinolin-3-yl)benzamide: Quinoline moiety attached at the 3-position.

    4-Bromo-N-(quinolin-2-yl)benzamide: Quinoline moiety attached at the 2-position.

Uniqueness

4-Bromo-N-(quinolin-5-yl)benzamide is unique due to the specific positioning of the quinoline moiety, which can influence its binding interactions and biological activity. The 5-position attachment may provide distinct steric and electronic properties compared to other positional isomers, potentially leading to different biological effects and applications .

Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

4-bromo-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11BrN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20)

InChI Key

YKDTWOVXDKBEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.